molecular formula C18H14N4O B8510152 N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8510152
M. Wt: 302.3 g/mol
InChI Key: PVPMMDUSZDPXIX-UHFFFAOYSA-N
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Description

N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H14N4O and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(20-15-4-2-1-3-5-15)16-12-22-11-14(6-7-17(22)21-16)13-8-9-19-10-13/h1-12,19H,(H,20,23)

InChI Key

PVPMMDUSZDPXIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CNC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)[Si](C(C)C)(C(C)C)n1ccc(-c2ccc3nc(C(=O)Nc4ccccc4)cn3c2)c1
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 120 mg of N-phenyl-6-(1-triisopropylsilyl-1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide in 5 mL of tetrahydrofuran is treated with 262 μL of a molar solution of tetrabutylammonium fluoride in tetrahydrofuran, and stirred for 10 minutes at room temperature. It is then diluted with 15 mL of dichloromethane and 20 mL of water. The organic phase is dried and concentrated to dryness under reduced pressure. The residue is taken up in 2 mL of dichloromethane, and the solid filtered off is washed twice with 1 mL of dichloromethane and then twice with 1 mL of diisopropyl ether, triturated twice with 2 mL of water, filtered off by suction and washed again with 2 mL of dichloromethane and 2 mL of diisopropyl ether and then dried to give 40 mg of N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide in the form of a white solid
Name
N-phenyl-6-(1-triisopropylsilyl-1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
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molar solution
Quantity
262 μL
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reactant
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0 (± 1) mol
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reactant
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5 mL
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solvent
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0 (± 1) mol
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solvent
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15 mL
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solvent
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Quantity
20 mL
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Reaction Step Two

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